4-[4-(4-Fluorophenyl)piperazino]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOITVYFRAXELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Importance As a Molecular Scaffold in Organic Synthesis
The strategic value of 4-[4-(4-Fluorophenyl)piperazino]aniline as a molecular scaffold lies in its inherent chemical features, which make it an excellent starting point for the synthesis of a wide array of complex molecules. nih.gov The piperazine (B1678402) ring, a common motif in many pharmaceuticals, imparts favorable physicochemical properties such as improved solubility and basicity, which can enhance the pharmacokinetic profile of a drug candidate. nih.gov The presence of a primary aromatic amine (the aniline (B41778) group) provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecular architectures.
Furthermore, the 4-fluorophenyl group is a recurrent feature in many bioactive compounds. The fluorine atom can modulate the electronic properties of the molecule, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable interactions. nih.gov This combination of a reactive aniline, a pharmacologically relevant piperazine core, and a bioisosteric fluorophenyl group makes this compound a "privileged scaffold" in drug discovery. frontiersin.org This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target when appropriately functionalized. frontiersin.org
The utility of this scaffold is evident in the synthesis of various classes of bioactive compounds. For instance, the core structure is related to intermediates used in the synthesis of potential atypical antipsychotic agents and tyrosinase inhibitors. nih.govchemicalbook.com The general synthetic accessibility of derivatives from this scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds in drug development.
Overview of Contemporary Research Trajectories and Methodologies
Established Synthetic Routes to this compound
Traditional synthetic approaches to this compound are typically multi-step sequences that rely on well-understood reaction mechanisms, including nucleophilic aromatic substitution and the reduction of a nitro-group precursor.
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of aryl piperazines. This approach involves the reaction of a nucleophile, in this case, 1-(4-fluorophenyl)piperazine (B120373), with an aromatic ring that is activated by an electron-withdrawing group, typically a nitro group, located ortho or para to a suitable leaving group (e.g., a halogen). semanticscholar.org The electron-withdrawing group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution. ntnu.no
A common route involves the reaction of 1-(4-fluorophenyl)piperazine with 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160). The nitro group at the para position strongly activates the ring towards nucleophilic attack by the secondary amine of the piperazine (B1678402), leading to the displacement of the halide and the formation of the intermediate, 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine (B2452053). This reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. cscanada.net
An alternative, more modern SNAr strategy is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This powerful cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines under milder conditions than traditional SNAr reactions. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine product. libretexts.org For the synthesis of this compound, this could involve coupling 1-(4-fluorophenyl)piperazine directly with p-haloaniline, though the more common pathway involves coupling with a p-halonitrobenzene followed by reduction. nih.gov
The formation of the aniline functional group is most frequently accomplished through the reduction of a nitro group precursor, namely 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine. The selective reduction of the nitro group to an amine is a critical step, and various reagents and conditions can be employed to achieve this transformation with high efficiency. chemrxiv.org
Commonly used methods include:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst. Typical catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is usually performed in a solvent like ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). For instance, the reduction of the nitro group can be achieved by heating with iron powder in a mixture of ethanol and aqueous ammonium (B1175870) chloride.
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648), ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C. This approach avoids the need for handling gaseous hydrogen.
The synthesis of this compound is inherently a multi-step process. A typical and logical sequence involves two primary transformations: the N-arylation of the piperazine ring followed by the reduction of the nitro group.
A representative two-step sequence is:
N-Arylation: Reaction of 1-(4-fluorophenyl)piperazine with 1-fluoro-4-nitrobenzene via nucleophilic aromatic substitution to produce 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine.
Reduction: Subsequent reduction of the nitro group on 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine to the corresponding amine, yielding the final product, this compound.
Table 1: Example of Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Variables Screened | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | To identify the most active palladium source for the specific substrate combination. |
| Ligand | BINAP, dppf, XPhos, t-BuXPhos | Ligand choice influences catalyst stability, activity, and substrate scope. Sterically hindered ligands often improve efficiency. wikipedia.orgnih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiOt-Bu | The base is crucial for the deprotonation of the amine; its strength and solubility can impact reaction kinetics and functional group tolerance. libretexts.orgnih.gov |
| Solvent | Toluene, Dioxane, THF | The solvent affects the solubility of reactants and catalyst species and can influence the reaction rate. |
Innovative Synthetic Approaches and Reaction Conditions
To improve the efficiency, safety, and environmental footprint of the synthesis, more modern techniques are being employed. These include specialized catalytic protocols and the use of alternative energy sources like microwave irradiation.
While catalytic hydrogenation is an established method for nitro group reduction, its application within a multi-step synthesis requires careful protocol design to ensure chemoselectivity and high yield. The protocol for reducing the nitro intermediate, 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine, typically involves dissolving the compound in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of Pd/C (typically 5-10% by weight) is added to the solution. The mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen gas for small-scale reactions or a pressurized hydrogenation apparatus for larger scales. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude aniline product, which can be purified further if necessary.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ajrconline.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and purer products compared to conventional heating methods. researchgate.netnih.gov This acceleration is due to the efficient and uniform heating of the reaction mixture by microwaves. ajrconline.org
In the context of synthesizing this compound, microwave heating can be particularly advantageous for the nucleophilic aromatic substitution step. The reaction between 1-(4-fluorophenyl)piperazine and 1-fluoro-4-nitrobenzene can be performed in a sealed microwave reactor vial. nih.gov Optimization involves varying the temperature, pressure, and irradiation time to find the ideal conditions. researchgate.net Studies on similar SNAr reactions have demonstrated significant rate enhancements. For example, reactions that required 10-12 hours under conventional reflux conditions were completed in just 3-5 minutes using microwave irradiation. researchgate.net This rapid synthesis allows for the quick generation of libraries of related compounds and facilitates faster optimization of reaction conditions. nih.govmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Nucleophilic Substitution
| Method | Heating | Solvent | Reaction Time | Yield | Reference |
| Conventional | Oil Bath / Reflux | 1,4-Dioxane | 10 - 12 hours | ~70-80% | researchgate.net |
| Microwave-Assisted | Microwave Irradiation | 1,4-Dioxane | 3 - 5 minutes | ~75-90% | researchgate.net |
Mitsunobu Reaction Applications in Analog Preparation
The Mitsunobu reaction is a versatile tool in organic synthesis for the dehydrative coupling of an alcohol with a pronucleophile, facilitating the formation of carbon-nitrogen bonds under mild conditions. nih.govorganic-chemistry.orgwikipedia.org While direct synthesis of this compound using this method is not extensively documented, its principles are readily applicable to the preparation of its diverse analogs. The reaction typically involves an alcohol, a nucleophile (in this case, a piperazine derivative), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org
A key advantage of the Mitsunobu reaction is its ability to achieve N-alkylation of piperazines. For instance, analogs can be prepared by reacting a substituted alcohol with a piperazine derivative. The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the nitrogen nucleophile of the piperazine ring in an Sₙ2 fashion. nih.govwikipedia.org This method is particularly useful for creating a library of analogs by varying the alcohol component. nih.gov
However, the classical Mitsunobu reaction can present challenges, such as low yields when using sterically hindered substrates or basic nucleophiles. nih.govacs.org To overcome these limitations, modifications to the reaction protocol have been developed. These include adjusting the reaction temperature and using a base catalyst, such as triethylamine (B128534), which has been shown to improve yields in N-alkylation reactions. nih.gov For example, a modified procedure involving refluxing in tetrahydrofuran (B95107) (THF) with triethylamine as a catalyst has been successfully employed for the N-alkylation of cyclic amines, achieving good yields. nih.gov
The purification of products from Mitsunobu reactions can also be complex due to the presence of triphenylphosphine oxide and the reduced azodicarboxylate byproducts. organic-chemistry.org Strategies to simplify purification include the use of polymer-bound reagents or modified reagents that facilitate easier removal of byproducts. wikipedia.org
Table 1: General Conditions for Mitsunobu N-Alkylation of Piperazine Derivatives
| Parameter | Condition | Source |
| Alcohol | Primary or secondary alcohol | organic-chemistry.org |
| Nucleophile | Piperazine derivative | nih.gov |
| Phosphine | Triphenylphosphine (PPh₃) | organic-chemistry.org |
| Azodicarboxylate | DEAD or DIAD | organic-chemistry.orgwikipedia.org |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | nih.govbeilstein-archives.org |
| Temperature | 0 °C to reflux | nih.govwikipedia.org |
| Catalyst (optional) | Triethylamine | nih.gov |
Radiolabeling Methodologies and Precursor Synthesis for Advanced Chemical Probes
The development of radiolabeled probes of this compound is crucial for their use in advanced imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), allows for the in vivo visualization and quantification of biological processes. nih.govfrontiersin.orgfrontiersin.org
A common strategy for the ¹⁸F-labeling of arylpiperazines involves a two-step process: first, the synthesis of an ¹⁸F-labeled aryl halide, followed by a palladium-catalyzed N-arylation. nih.gov Hypervalent λ³-iodane precursors are often used for the initial ¹⁸F-labeling step, as they can be readily fluorinated with nucleophilic [¹⁸F]fluoride. nih.gov This approach offers a route to no-carrier-added (n.c.a.) ¹⁸F-labeled arylpiperazines, which is desirable for achieving high molar activity. nih.gov
The synthesis of suitable precursors is a critical aspect of developing radiolabeled probes. For arylpiperazine structures, precursors are designed to facilitate late-stage radiofluorination, minimizing the number of synthetic steps after the introduction of the radionuclide. researchgate.netnih.gov One approach involves the use of pinacol-derived aryl boronic esters (arylBPin) as precursors for copper-mediated oxidative ¹⁸F-fluorination. nih.gov This method has been shown to be effective for a range of aromatic and heterocyclic scaffolds. nih.gov
Table 2: Precursor Strategies for ¹⁸F-Labeling of Arylpiperazine Scaffolds
| Precursor Type | Labeling Method | Key Features | Source |
| Hypervalent λ³-Iodane | Nucleophilic Aromatic Substitution | Enables n.c.a. ¹⁸F-labeling. | nih.gov |
| Pinacol Aryl Boronic Esters (arylBPin) | Copper-Mediated Oxidative Fluorination | Applicable to a wide range of scaffolds. | nih.gov |
| Stannyl Precursors | Electrophilic Radiohalogenation | Used for the production of clinically relevant PET tracers. | |
| Diaryliodonium Salts | Nucleophilic Fluorination | Allows for direct labeling with [¹⁸F]SFB. |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is of growing importance to minimize environmental impact and improve the sustainability of chemical processes. mdpi.com Key principles include the use of safer solvents, waste reduction, and the development of more energy-efficient reaction conditions. mdpi.com
One approach to a greener synthesis of N-arylpiperazines is the use of solvent-free reaction conditions. For example, the synthesis of some thiazolinylphenyl-piperazines has been achieved by heating the reactants without a solvent, which significantly reduces waste. nih.gov Another strategy involves the use of more environmentally benign solvents. Polyethylene glycol (PEG) has been explored as a recyclable solvent for the synthesis of nitrogen-containing heterocycles. mdpi.com Water has also been utilized as a solvent in some microwave-assisted syntheses of heterocyclic compounds, offering an eco-friendly alternative to traditional organic solvents. mdpi.com
Microwave-assisted synthesis is another green chemistry technique that can be applied to the synthesis of N-arylpiperazines. This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com
Furthermore, the development of catalytic reactions, such as the palladium-catalyzed synthesis of N-arylpiperazines, can contribute to greener processes by reducing the need for stoichiometric reagents and minimizing byproduct formation. acs.org The use of polymer-assisted sequestration and purification techniques can also streamline the workup process and reduce solvent usage. acs.org While a specific, fully "green" synthesis of this compound has not been detailed in the reviewed literature, the application of these principles offers a clear path toward more sustainable manufacturing of this important compound and its analogs.
Chemical Reactivity and Mechanistic Investigations
Reactions of the Aniline (B41778) Moiety
The aniline portion of the molecule, an aminobenzene ring, is a key site for several important chemical transformations. The presence of the amino (-NH2) group strongly influences the reactivity of the aromatic ring.
Electrophilic Aromatic Substitution Reactions
The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. byjus.comchemistrysteps.com This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the benzene (B151609) ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. chemistrysteps.com In 4-[4-(4-Fluorophenyl)piperazino]aniline, the para position relative to the amino group is occupied by the piperazino substituent. Consequently, electrophilic attack is directed primarily to the ortho positions (C2 and C6) of the aniline ring. cdnsciencepub.comlac-bac.gc.ca
However, the high reactivity of the aniline ring presents challenges. Reactions such as halogenation and nitration can proceed too readily, often leading to polysubstitution or oxidation of the amino group. byjus.comscribd.com
Halogenation: Reaction with bromine water, for instance, typically results in the rapid formation of a polybrominated product. To achieve monosubstitution, the strong activating effect of the amino group must be moderated. This is commonly accomplished by protecting the amino group, for example, through acetylation to form an acetanilide. The resulting amide is still an ortho, para-director but is less activating, allowing for more controlled substitution. The protecting group can be subsequently removed via hydrolysis.
Nitration: Direct nitration with strong acids like nitric acid can lead to oxidation and the formation of significant amounts of the meta-substituted product. This occurs because the acidic conditions protonate the amino group, forming an anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.comchemistrysteps.com Therefore, protection of the amino group is also essential for achieving controlled ortho or para nitration.
Sulfonation: Sulfonation of aniline with fuming sulfuric acid typically yields p-aminobenzenesulfonic acid (sulfanilic acid) as the major product. byjus.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Aniline Moiety
| Reaction | Reagent(s) | Expected Major Product(s) | Conditions & Notes |
| Bromination | Br₂ in H₂O | 2,6-Dibromo-4-[4-(4-fluorophenyl)piperazino]aniline | Uncontrolled reaction, polysubstitution is likely. |
| Controlled Bromination | 1. (CH₃CO)₂O2. Br₂3. H₃O⁺ | 2-Bromo-4-[4-(4-fluorophenyl)piperazino]aniline | Requires protection/deprotection of the amino group. |
| Nitration | HNO₃, H₂SO₄ | Mixture of products, including oxidation and meta-isomers | Direct nitration is often problematic. chemistrysteps.com |
| Controlled Nitration | 1. (CH₃CO)₂O2. HNO₃, H₂SO₄3. H₃O⁺ | 2-Nitro-4-[4-(4-fluorophenyl)piperazino]aniline | Protection of the amino group is necessary. |
Condensation and Imine Formation Reactions
The primary amino group of the aniline moiety readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible process that involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. operachem.com
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.comoperachem.com To drive the reaction to completion, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a dehydrating agent. operachem.com Aniline itself has been shown to be an effective nucleophilic catalyst for imine formation in aqueous conditions. researchgate.net A variety of reaction conditions, including solvent-free mechanochemical methods and microwave-assisted synthesis, have been developed to efficiently produce imines. organic-chemistry.orgresearchgate.net
The general mechanism proceeds as follows:
Nucleophilic attack of the aniline nitrogen on the carbonyl carbon.
Proton transfer to form a neutral carbinolamine intermediate.
Protonation of the hydroxyl group by an acid catalyst.
Elimination of water to form a resonance-stabilized iminium ion.
Deprotonation to yield the final imine product.
Table 2: Representative Imine Formation Reactions
| Carbonyl Compound | Reagent(s)/Conditions | Product |
| Benzaldehyde | Toluene, reflux, Dean-Stark trap | N-benzylidene-4-[4-(4-fluorophenyl)piperazino]aniline |
| Acetone | Acid catalyst (e.g., p-TsOH), molecular sieves | N-(propan-2-ylidene)-4-[4-(4-fluorophenyl)piperazino]aniline |
| Cyclohexanone | MgSO₄, CH₃CN, room temperature operachem.com | N-cyclohexylidene-4-[4-(4-fluorophenyl)piperazino]aniline |
Reactions of the Piperazine (B1678402) Moiety
The saturated piperazine ring contains two tertiary amine functionalities, which are the primary sites of its reactivity.
Oxidation Pathways and Product Formation
The nitrogen atoms of the piperazine ring are susceptible to oxidation. In a biological context, arylpiperazine derivatives are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. nih.govbenthamdirect.com This enzymatic oxidation can lead to several products:
N-Oxidation: Formation of piperazine-N-oxides.
Aromatic Hydroxylation: Oxidation of the aromatic rings, although the piperazine nitrogens are often more reactive.
N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and one of its substituents. For many arylpiperazine drugs, CYP3A4-dependent N-dealkylation is a major metabolic pathway. nih.gov
These metabolic transformations are crucial in determining the pharmacokinetic profile and biological activity of arylpiperazine-containing compounds. nih.gov Chemical oxidation using reagents like hydrogen peroxide or peroxy acids can also lead to the formation of N-oxides.
Reduction Pathways
The saturated piperazine ring is generally a stable heterocycle and is resistant to reduction under standard catalytic hydrogenation conditions. The C-N bonds are not readily cleaved by common reducing agents. Reductive cleavage of such bonds typically requires harsh conditions or specialized catalytic systems, such as certain nickel-based catalysts used for cleaving C-O bonds in aryl ethers, which are not standard procedures for piperazines. rsc.org
However, it is possible to synthesize the piperazine ring itself through reductive pathways. For example, a piperazine ring can be constructed via the catalytic reductive cyclization of dioximes. mdpi.com While not a reaction of the pre-formed piperazine moiety, it highlights a reductive route to its formation. In the context of this compound, the piperazine ring is generally considered a robust part of the structure that does not readily undergo reduction.
Reactions Involving the Fluorophenyl Group
The fluorophenyl group is characterized by the high stability of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, and it influences the reactivity of the phenyl ring to which it is attached.
Electrophilic Aromatic Substitution: The fluorine atom is an ortho, para-director but is deactivating towards electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect. Therefore, further substitution on this ring is significantly less favorable compared to the aniline ring.
Nucleophilic Aromatic Substitution (SNAr): The C-F bond is generally resistant to cleavage. acs.org Nucleophilic aromatic substitution, where a nucleophile displaces the fluoride ion, is a possible reaction for fluoroaromatic compounds. However, this reaction is greatly facilitated by the presence of strong electron-withdrawing groups (like -NO2) at the ortho and/or para positions to the fluorine atom. masterorganicchemistry.com In the case of the 4-fluorophenyl group in this molecule, the piperazine substituent is electron-donating, which disfavors SNAr at the fluorine-bearing carbon. SNAr reactions are more commonly observed on polyfluorinated rings, such as pentafluorophenyl groups, where the multiple fluorine atoms make the ring highly electron-deficient. nih.govresearchgate.netmdpi.com
Metabolic Stability: The fluorophenyl moiety is often incorporated into drug molecules to enhance metabolic stability. nih.gov The strong C-F bond can block sites that would otherwise be susceptible to oxidative metabolism (e.g., hydroxylation) by CYP enzymes. researchgate.net This generally leads to improved pharmacokinetic properties.
Cross-Coupling and Annulation Reactions of Derivatives
The aniline moiety of this compound provides a versatile handle for further chemical modifications through cross-coupling and annulation reactions. These reactions are powerful tools for the construction of complex molecular architectures and are widely employed in medicinal and materials chemistry.
Cross-Coupling Reactions: The amino group of the aniline can be transformed into other functional groups, such as halides or triflates, which are then suitable for various transition metal-catalyzed cross-coupling reactions. For instance, Stille cross-coupling reactions using organostannane reagents are a viable method for forming new carbon-carbon bonds at the aniline ring. nih.gov This allows for the introduction of a wide range of substituents, including aryl, alkenyl, and alkyl groups. nih.gov Transition metal catalysts, such as palladium, rhodium, and copper, are commonly used to facilitate these transformations. rsc.org
Annulation Reactions: Annulation reactions involve the formation of a new ring fused to an existing one. The aniline derivative can serve as a building block in the synthesis of heterocyclic compounds through catalytic annulation processes. mdpi.com For example, [4+2] annulation reactions can be employed to construct quinazoline or pyrimidine ring systems, which are prevalent in many biologically active molecules. mdpi.com These reactions often proceed with high atom economy and can be used to generate diverse molecular scaffolds. mdpi.com
Reaction Kinetics and Thermodynamic Analysis
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating reaction mechanisms.
A study on the oxidative coupling reaction of aniline with promethazine showed that the reaction followed a first-order kinetic model. researchgate.net Similar kinetic studies on the nucleophilic substitution reactions of aniline with other aromatic compounds have also been conducted to determine reaction rates and orders. researchgate.net For a reaction involving this compound, the rate law could be expressed as:
Rate = k [this compound]m [Nucleophile]n
Where k is the rate constant, and m and n are the reaction orders with respect to each reactant. Experimental methods such as UV-Vis spectrophotometry or NMR spectroscopy can be used to monitor the concentration of reactants or products over time to determine these parameters. researchgate.netresearchgate.net
Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide valuable information about the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the reaction rate constant using the Eyring equation, which is derived from transition state theory.
The Eyring equation is given by:
ln(k/T) = -ΔH‡/(R*T) + ln(kB/h) + ΔS‡/R
By plotting ln(k/T) against 1/T, a linear relationship is obtained where the slope and intercept can be used to calculate ΔH‡ and ΔS‡. Such analyses have been performed for related oxidative coupling reactions of aniline derivatives, yielding insights into the electronic effects on the transition state. researchgate.net
| Parameter | Description | Information Gained |
|---|---|---|
| ΔH‡ (Enthalpy of Activation) | The heat absorbed or released in forming the transition state from the reactants. | Provides information about the bond-breaking and bond-forming processes in the transition state. |
| ΔS‡ (Entropy of Activation) | The change in the degree of randomness or disorder when the reactants form the transition state. | Indicates the molecularity of the rate-determining step and the degree of order in the transition state. |
| ΔG‡ (Gibbs Free Energy of Activation) | The overall energy barrier that must be overcome for the reaction to occur. | Determines the rate of the reaction; a lower ΔG‡ corresponds to a faster reaction. |
Derivatization Strategies and Structure Property Relationships
Systematic Structural Modifications of the Piperazine (B1678402) Ring
N-Alkylation and N-Acylation Reactions
The secondary amine on the piperazine ring is readily susceptible to N-alkylation and N-acylation, allowing for the introduction of a wide array of functional groups.
N-Alkylation involves the addition of alkyl groups to the piperazine nitrogen. This is often accomplished through reactions with alkyl halides in the presence of a base, or via reductive amination with aldehydes or ketones. For example, reacting the parent compound with various alkyl halides can produce a series of N-alkylated derivatives with different chain lengths and steric bulk. nih.gov
N-Acylation introduces an amide linkage by treating the piperazine with acyl chlorides or anhydrides. This modification is significant as it can alter the electronic properties of the piperazine nitrogen, making it less basic. The nature of the acyl group, whether it is aliphatic or aromatic, further diversifies the chemical space of the derivatives.
Introduction of Diverse Aromatic and Heterocyclic Substituents
Beyond simple alkyl and acyl groups, a variety of aromatic and heterocyclic rings can be attached to the piperazine nitrogen. These additions can introduce new points of interaction, such as hydrogen bonding or π-stacking, which can be crucial for biological activity. The synthesis of these derivatives often utilizes cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a carbon-nitrogen bond between the piperazine and an aryl or heteroaryl halide. This has enabled the creation of derivatives bearing substituents like phenyl, pyridinyl, and pyrimidinyl rings. nih.gov
Modification of the Aniline (B41778) and Fluorophenyl Moieties
While the piperazine ring is the most common site for derivatization, the aniline and fluorophenyl portions of the molecule can also be modified to fine-tune its properties.
The fluorophenyl ring is generally stable, but the fluorine atom's position can be altered, or it can be replaced by other halogens or functional groups. These changes can influence the compound's metabolic stability and its binding affinity to target proteins. For example, replacing the piperazine with a piperidine (B6355638) ring has been shown to improve metabolic stability in some cases. nih.gov
Influence of Substituents on Intrinsic Molecular Properties and Interactions
The structural modifications discussed above directly affect the fundamental physicochemical properties of the 4-[4-(4-fluorophenyl)piperazino]aniline derivatives.
Modulation of Lipophilicity and Hydrophobicity
Lipophilicity, a key parameter in determining a compound's pharmacokinetic profile, is significantly influenced by these derivatizations.
The addition of nonpolar alkyl chains through N-alkylation typically increases the lipophilicity of the molecule. In contrast, introducing polar functional groups, such as hydroxyls or carboxylic acids, tends to decrease lipophilicity and enhance hydrophilicity. The effect of adding aromatic and heterocyclic substituents varies depending on the specific ring system and its substituents.
Table 1: Predicted Lipophilicity of this compound Derivatives
| Derivative Name | Substituent on Piperazine Nitrogen | Predicted cLogP |
|---|---|---|
| This compound | -H | 2.8 |
| 1-(4-Aminophenyl)-4-ethyl-1-(4-fluorophenyl)piperazine | -CH₂CH₃ (N-Alkylation) | 3.5 |
| 1-(4-(4-Aminophenyl)piperazin-1-yl)-1-ethanone | -C(O)CH₃ (N-Acylation) | 2.4 |
| 4-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(pyridin-4-yl)aniline | Pyridin-4-yl (Heterocyclic) | 4.1 |
Note: These are predicted values and may differ from experimental results.
Impact on Basic Lewis Character and Aqueous Solubility
The basicity of the piperazine nitrogens plays a critical role in the ionization state of the molecule at physiological pH, which in turn affects its aqueous solubility.
Aqueous solubility is a critical factor for the administration and distribution of a compound. nih.gov Modifications that increase the polarity and hydrogen bonding potential, such as the incorporation of hydroxyl or amino groups, generally improve aqueous solubility. Conversely, adding large, nonpolar substituents tends to decrease solubility. nih.gov
Table 2: Predicted Aqueous Solubility of this compound Derivatives
| Derivative Name | Substituent on Piperazine Nitrogen | Predicted LogS |
|---|---|---|
| This compound | -H | -3.2 |
| 1-(4-Aminophenyl)-4-ethyl-1-(4-fluorophenyl)piperazine | -CH₂CH₃ (N-Alkylation) | -3.9 |
| 1-(4-(4-Aminophenyl)piperazin-1-yl)-1-ethanone | -C(O)CH₃ (N-Acylation) | -2.8 |
| 4-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(pyridin-4-yl)aniline | Pyridin-4-yl (Heterocyclic) | -4.5 |
Note: These are predicted values and may differ from experimental results.
Aromaticity and π-π Stacking Interaction Enhancement
In medicinal chemistry, enhancing the non-covalent interactions between a drug candidate and its biological target is a primary goal of lead optimization. For molecules containing aromatic moieties, such as this compound, π-π stacking interactions play a crucial role in binding affinity and specificity. nih.govnih.gov These interactions occur between aromatic rings and are fundamental to the stability of protein-ligand complexes. nih.govnih.gov
Aromatic rings are frequently incorporated into drug design to optimize both affinity and specificity. nih.gov The derivatization of the this compound scaffold can be strategically designed to augment these π-π interactions. A common strategy involves the introduction of additional aromatic or heteroaromatic systems onto the core structure. These appended rings can then participate in stacking interactions with the aromatic side chains of amino acid residues within the protein's binding pocket. nih.gov Key amino acids that facilitate such interactions include phenylalanine, tyrosine, and tryptophan. nih.gov
The nature of these interactions is not limited to simple stacking; they can manifest in various geometries, including face-to-face and edge-to-face conformations, and are influenced by the electronic properties of the interacting rings. nih.gov The strength of the interaction can be modulated by adding substituents to the aromatic rings, which alters their electron density. acs.org This allows for the rational design of derivatives with fine-tuned binding energies. While computational methods are often used to predict the strength of these stacking interactions, the ultimate validation comes from the experimentally determined binding affinity of the synthesized compounds. nih.gov
Below is a table of common aromatic amino acids involved in π-π stacking interactions.
Table 1: Aromatic Amino Acids in Protein Binding Pockets| Amino Acid | Side Chain | Potential Interactions |
|---|---|---|
| Phenylalanine | Benzyl | π-π Stacking (hydrophobic) |
| Tyrosine | Phenol | π-π Stacking, Hydrogen Bonding |
| Tryptophan | Indole | π-π Stacking, Hydrogen Bonding |
Multicomponent Reaction Approaches for Chemical Library Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid synthesis of large and diverse collections of chemical compounds in a single step. researchgate.netnih.gov These reactions are prized for their efficiency, high atom economy, and ability to generate complex, drug-like molecules from simple, readily available starting materials. nih.govnumberanalytics.com This approach is particularly well-suited for exploring the structure-activity relationships (SAR) of a given scaffold, such as this compound.
The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs used for creating chemical libraries. nih.govtechniques-ingenieur.fr Discovered by Ivar Ugi in 1959, the reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. techniques-ingenieur.frwikipedia.orgorganic-chemistry.org The versatility of the Ugi reaction makes it ideal for generating a library based on this compound, which can serve as the primary amine component.
In this synthetic approach, this compound is reacted with a diverse set of aldehydes, carboxylic acids, and isocyanides. Each combination yields a unique derivative, allowing for a systematic modification of the substituents around the core scaffold. This combinatorial approach facilitates the rapid exploration of a vast chemical space, which is essential for identifying compounds with improved potency and other desirable pharmacological properties. The reaction is typically exothermic and can be completed in minutes, making it highly efficient for library production. wikipedia.org
Another well-known MCR is the Passerini three-component reaction, which involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide. numberanalytics.comwikipedia.org While it does not directly incorporate an amine, its principles of convergent synthesis are central to the philosophy of using MCRs for generating molecular diversity. slideshare.netyoutube.com The strategic application of reactions like the Ugi synthesis allows medicinal chemists to efficiently build and screen libraries of compounds, accelerating the hit-to-lead and lead optimization phases of drug development. organic-chemistry.org
The table below illustrates how a chemical library can be generated using the Ugi reaction with this compound as the constant amine component.
Table 2: Illustrative Ugi Reaction for Library Synthesis
| Amine Component (Constant) | Aldehyde (Variable) | Carboxylic Acid (Variable) | Isocyanide (Variable) | Resulting Derivative Class |
|---|---|---|---|---|
| This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | α-aminoacyl amide |
| This compound | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | α-aminoacyl amide |
| This compound | Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | α-aminoacyl amide |
Advanced Spectroscopic Characterization and Solid State Analysis
Vibrational Spectroscopy for Structural Confirmation and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for confirming the molecular structure by identifying the characteristic vibrational modes of its constituent functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in 4-[4-(4-Fluorophenyl)piperazino]aniline by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
The FT-IR spectrum of the parent compound, 4-fluoroaniline (B128567), has been recorded in the range of 4000 cm⁻¹ to 450 cm⁻¹. tsijournals.com The characteristic bands of the aniline (B41778) moiety are crucial for the interpretation of the spectrum of its more complex derivative. The N-H stretching vibrations of primary amines like aniline typically appear in the region of 3300 to 3500 cm⁻¹. libretexts.org For aniline itself, these bands are observed, and their positions are sensitive to substitution on the aromatic ring. nist.gov
In the broader context of related structures, the FT-IR spectra of various substituted anilines and piperazine (B1678402) derivatives provide a basis for assigning the vibrational modes of this compound. For instance, studies on 4-fluoroaniline have provided detailed assignments for its vibrational bands. tsijournals.comtsijournals.com The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring appears in the 2800-3000 cm⁻¹ range. libretexts.orgvscht.cz The C-N stretching vibrations of aromatic amines and the piperazine ring are typically observed in the 1260-1330 cm⁻¹ and 1149-1238 cm⁻¹ regions, respectively. esisresearch.orgscispace.com The C-F stretching vibration of the fluorophenyl group is also a key diagnostic peak.
A detailed assignment of the principal vibrational bands for the structural components of this compound is presented in the table below, based on established ranges for similar compounds.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Aniline N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Piperazine C-H | Stretching | 2800 - 3000 |
| C=C | Aromatic Ring Stretching | 1500 - 1600 |
| N-H | Bending | 1550 - 1650 |
| Piperazine CH₂ | Scissoring | ~1450 |
| C-N (Aromatic) | Stretching | 1260 - 1330 |
| C-N (Piperazine) | Stretching | 1149 - 1238 |
| C-F | Stretching | 1000 - 1400 |
Raman Spectroscopy and Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton of the aromatic rings and the piperazine moiety.
For the related compound 4-fluoroaniline, FT-Raman spectra have been recorded from 50 cm⁻¹ to 4000 cm⁻¹. tsijournals.com Studies on piperazine and its derivatives have identified characteristic Raman bands for the C-H stretching of the piperazine ring around 2833-2954 cm⁻¹. scispace.comniscpr.res.in The aromatic C-C stretching modes for piperazine derivatives are typically observed between 1610 and 1650 cm⁻¹. scispace.com A comparative analysis of the Raman spectra of aniline and its isomers has highlighted the sensitivity of the ring breathing mode to the nature and position of substituents. researchgate.netnih.gov
While specific Raman data for this compound is not extensively detailed in the provided search results, the analysis of its constituent parts—aniline, 4-fluoroaniline, and piperazine derivatives—allows for a predictive assignment of its key Raman active modes. The symmetric vibrations of the aromatic rings and the piperazine ring are expected to yield strong Raman signals. Surface-Enhanced Raman Scattering (SERS) could be a particularly useful technique for this molecule, as it can significantly enhance the otherwise weak Raman signals. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments, their connectivity, and the molecule's conformational dynamics.
¹H and ¹³C NMR Chemical Shift Analysis
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the aniline and fluorophenyl rings are expected to resonate in the downfield region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns being influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The protons of the piperazine ring will appear as multiplets in the upfield region, and their chemical shifts will be affected by the nature of the substituents on the nitrogen atoms.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. The carbon atoms attached to the fluorine and nitrogen atoms will show characteristic chemical shifts. For example, in 4-fluoroaniline, the carbon attached to the fluorine atom (C-F) shows a large coupling constant in the ¹³C NMR spectrum.
While specific NMR data for this compound is not available in the search results, representative chemical shift ranges for the key structural motifs can be compiled from data on similar compounds like 4-fluoroaniline and various piperazine derivatives. chemicalbook.comrsc.orgchemicalbook.comchemicalbook.comchemicalbook.comrsc.orgnih.govmdpi.com
¹H NMR Chemical Shift Ranges
| Protons | Chemical Shift (ppm) |
| Aromatic (Aniline Ring) | 6.5 - 7.5 |
| Aromatic (Fluorophenyl Ring) | 6.8 - 7.8 |
| Piperazine (CH₂) | 2.5 - 3.5 |
| Aniline (NH₂) | 3.5 - 5.0 (broad) |
¹³C NMR Chemical Shift Ranges
| Carbons | Chemical Shift (ppm) |
| Aromatic (C-NH₂) | 140 - 150 |
| Aromatic (C-F) | 155 - 165 (with C-F coupling) |
| Aromatic (CH) | 115 - 130 |
| Piperazine (CH₂) | 45 - 55 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule, which is essential for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be used to trace the connectivity of protons within the aniline and fluorophenyl rings, as well as within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. emerypharma.comcolumbia.edu This experiment is invaluable for assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the different structural fragments of the molecule, such as the link between the piperazine ring and the two aromatic rings.
Through a combined analysis of COSY, HSQC, and HMBC spectra, the complete bonding framework of this compound can be mapped out.
Dynamic NMR for Conformational Mobility Studies
The piperazine ring in this compound can exist in different conformations, most commonly a chair form that can undergo ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes. beilstein-journals.org
In cases where the rate of conformational exchange is on the NMR timescale, the observed NMR signals can be broadened or even coalesce into a single peak at a specific temperature known as the coalescence temperature. By studying the NMR spectra at different temperatures, it is possible to determine the energy barrier for the conformational change. For example, in related N,N'-substituted piperazines, dynamic ¹H NMR studies have been used to determine the activation energy barriers for conformational changes, which can be influenced by the nature of the substituents on the piperazine nitrogen atoms. beilstein-journals.orgresearchgate.net Such studies on this compound would provide valuable insights into its conformational flexibility in solution.
X-ray Crystallography for Precise Three-Dimensional Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for the neutral this compound is not extensively documented in publicly available literature, a wealth of information can be derived from the crystallographic analysis of its protonated form, the 4-(4-fluorophenyl)piperazin-1-ium cation, which is readily crystallized as various salts. The data from these salts provide critical insights into the inherent conformational preferences and structural parameters of the core molecular framework.
Crystal Structure Determination and Polymorphism Studies
The crystal structures of numerous salts containing the 4-(4-fluorophenyl)piperazin-1-ium cation have been successfully determined. These studies reveal that the compound readily forms crystalline solids with a variety of counter-ions, often incorporating solvent molecules like water into the crystal lattice. iucr.orgcsic.es For example, the salt 4-(4-fluorophenyl)piperazin-1-ium hydrogen (2R,3R)-tartrate crystallizes as a monohydrate in the orthorhombic space group P2₁2₁2₁, which is a non-centrosymmetric Sohncke space group, a direct consequence of using a single enantiomer of tartaric acid in its preparation. iucr.org
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. While specific polymorphic forms of the title compound itself are not detailed in the surveyed literature, the frequent appearance of both anhydrous and hydrated salt forms suggests a high degree of flexibility in its crystal packing. iucr.orgcsic.esnih.gov For instance, salts have been reported as monohydrates, dihydrates, and in anhydrous forms, each presenting a unique crystal lattice. iucr.orgcsic.esnih.gov This behavior underscores the compound's ability to adopt different supramolecular arrangements depending on the crystallization conditions and the nature of the counter-ion.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄FN₂⁺·C₄H₅O₆⁻·H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.1009 (2) |
| b (Å) | 12.2880 (4) |
| c (Å) | 21.0560 (7) |
| Volume (ų) | 1835.41 (10) |
| Z (Formula units per cell) | 4 |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of crystallographic data allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry. Across multiple studies of its salts, the piperazine ring of the 4-(4-fluorophenyl)piperazin-1-ium cation consistently adopts a stable chair conformation. iucr.orgnih.goviucr.org In this conformation, the bulky 4-fluorophenyl substituent is positioned equatorially, which minimizes steric hindrance. iucr.org
The bond lengths within the molecule are generally within standard ranges for their respective types. Torsion angles are particularly revealing about the molecule's three-dimensional shape. For instance, in the structure of 4-(4-fluorophenyl)piperazin-1-ium hydrogen (2R,3R)-tartrate, the ring-puckering angle θ is very close to the ideal value of zero for a perfect chair form. iucr.orgiucr.org The torsion angles involving the connection of the aromatic ring to the piperazine nitrogen indicate the rotational orientation of the phenyl group relative to the heterocyclic ring.
| Parameter | Description | Typical Value (°) |
|---|---|---|
| C2-N1-C6 | Angle within piperazine ring | ~111.4 |
| C7-N4-C3 | Angle involving the aryl substituent | ~117.8 |
| C7-N4-C5 | Angle involving the aryl substituent | ~118.5 |
| C3-N4-C5 | Angle within piperazine ring | ~111.2 |
| C3-C2-N1-C6 | Torsion angle within piperazine ring | ~ -56.2 |
| C8-C7-N4-C5 | Torsion angle defining phenyl group orientation | ~ -141.2 |
Investigation of Supramolecular Architectures and Intermolecular Interactions in the Solid State
The crystal packing of 4-(4-fluorophenyl)piperazino]aniline salts is governed by a network of non-covalent interactions. In the protonated state, the piperazinium cation features two N-H groups that act as effective hydrogen-bond donors. iucr.org Consequently, strong N—H⋯O hydrogen bonds are the dominant interactions in salts with carboxylate or phenolate (B1203915) anions, often forming robust supramolecular synthons like chains or rings. nih.goviucr.org
In addition to these primary interactions, weaker C—H⋯O and C—H⋯π(arene) hydrogen bonds play a crucial role in assembling these synthons into higher-dimensional structures like sheets and three-dimensional frameworks. iucr.orgnih.gov For example, in the crystal structure of 4-(4-fluorophenyl)piperazin-1-ium hydrogen oxalate, cations and anions are linked into sheets by a combination of N—H⋯O, O—H⋯O, C—H⋯O, and C—H⋯π interactions. iucr.org The π-system of the fluorophenyl ring can act as an acceptor in C—H⋯π interactions, further stabilizing the crystal packing. iucr.org These varied interactions demonstrate the compound's capacity to form complex and stable supramolecular architectures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from its aromatic components, as the saturated piperazine ring itself does not absorb light in the near-UV region (200-400 nm). researchgate.net The primary chromophores are the 4-fluoroaniline and the N-aryl portions of the molecule.
The absorption bands observed are attributed to π → π* transitions within the conjugated π-electron systems of the benzene (B151609) rings. Studies on analogous phenylpiperazine compounds confirm that the absorption spectrum is dominated by the phenyl-benzene component. researchgate.net For example, 1-phenylpiperazine (B188723) exhibits two main absorption bands in its UV spectrum. nist.gov The presence of the amino group on one ring and the fluorine atom on the other will influence the precise wavelength and intensity of these transitions through their electronic donating and withdrawing effects, which modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
| Approximate λmax (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~200-220 | π → π | Phenyl E1 Band |
| ~250-270 | π → π | Phenyl E2 Band (Fluorophenyl group) |
| ~280-300 | π → π* | Phenyl B Band (Aniline group) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through its fragmentation pattern. The molecular formula of this compound is C₁₆H₁₈FN₃, corresponding to a monoisotopic mass of approximately 271.15 Da.
Under electron ionization (EI), the molecular ion peak ([M]⁺•) at m/z 271 would be expected. The fragmentation of N-arylpiperazines is well-characterized and typically involves several key pathways. nih.govlibretexts.org The most common fragmentation patterns include:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen atoms within the piperazine ring.
Cleavage at the C-N bond: Fission of the bond connecting the piperazine nitrogen to one of the aryl rings.
Fragmentation of the aromatic rings: Loss of small neutral molecules like HCN from the aniline ring or HF from the fluorophenyl ring.
These fragmentation pathways lead to a series of characteristic daughter ions that can be used to confirm the compound's structure.
| m/z Value | Proposed Fragment Ion Structure | Description |
|---|---|---|
| 271 | [C₁₆H₁₈FN₃]⁺• | Molecular Ion (M⁺•) |
| 179 | [C₁₀H₁₂FN₂]⁺ | Fragment from cleavage of C-N bond to aniline ring |
| 135 | [C₈H₈FN]⁺ | Fluorophenyl-piperazine fragment after ring cleavage |
| 120 | [C₇H₇N₂]⁺ | Anilino-piperazine fragment after ring cleavage |
| 108 | [C₆H₆N]⁺ | Aniline fragment after loss of piperazine |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
Applications As a Synthetic Building Block and in Advanced Materials
Strategic Intermediate in Complex Organic Synthesis
The primary amine of the aniline (B41778) ring and the established chemistry of the piperazine (B1678402) core provide multiple reaction sites, allowing for the strategic construction of complex molecules.
The aniline portion of 4-[4-(4-Fluorophenyl)piperazino]aniline serves as a key starting point for the synthesis of quinolone and fluoroquinolone structures. These scaffolds are the core of many antibacterial agents. The general synthetic strategy involves the cyclization of an aniline derivative. For instance, in reactions like the Gould-Jacobs reaction, an aniline reacts with an acrylate (B77674) derivative followed by thermal cyclization to form the 4-hydroxyquinoline (B1666331) (4-quinolone) ring system.
In this context, this compound can be used to produce 7-substituted quinolones, where the 4-(4-fluorophenyl)piperazino group is installed at the 7-position of the quinolone core. This specific substitution pattern is a hallmark of highly effective fluoroquinolone antibiotics like Ciprofloxacin (B1669076) and Norfloxacin (B1679917). nih.gov The synthesis of derivatives using ciprofloxacin and norfloxacin as scaffolds has been described, highlighting the importance of the piperazine moiety at this position for potential antitumor activity. nih.gov Various methods, including transition metal-catalyzed reactions and metal-free protocols, have been developed for the efficient synthesis of 4-quinolones from functionalized anilines. nih.govrsc.orgnih.gov
Table 1: Key Quinolone Synthesis Reactions Involving Aniline Precursors
| Reaction Name | Description | Relevance to this compound |
|---|---|---|
| Gould-Jacobs Reaction | Reaction of an aniline with an alkoxymethylenemalonic ester or similar acrylate derivative, followed by thermal cyclization. | The aniline moiety of the title compound can undergo this reaction to form a quinolone ring, yielding a 7-[4-(4-fluorophenyl)piperazino]quinolone derivative. |
| Camps Cyclization | Intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base to form hydroxyquinolines. wikipedia.org | If the aniline nitrogen of the title compound is first acylated, subsequent reactions can lead to a suitably substituted precursor for this cyclization. |
| Palladium-catalyzed Annulation | Oxidative annulation of acrylamides with arynes, catalyzed by palladium, to produce quinolones. nih.gov | The aniline group can be converted into an acrylamide, making it a substrate for this modern synthetic method. |
The this compound molecule is a versatile precursor for a wide array of heterocyclic systems, which are prevalent in medicinal chemistry. The primary amino group on the aniline ring can be readily converted into a hydrazine (B178648) derivative. This hydrazide intermediate is a pivotal building block for numerous five-membered heterocycles.
Research has demonstrated the synthesis of various heterocyclic molecules starting from the closely related 1-(4-fluorophenyl)piperazine (B120373). researchgate.net By converting the amine to a hydrazide, subsequent reactions can generate:
1,3,4-Oxadiazoles: Cyclization of the hydrazide with carbon disulfide. researchgate.netnih.gov
1,2,4-Triazoles: Reaction of an intermediate potassium dithiocarbazate (formed from the hydrazide and carbon disulfide) with hydrazine hydrate (B1144303). nih.gov
Thiazolidines: Treatment of the hydrazide with ethyl bromoacetate (B1195939) can lead to the formation of 4-oxo-2-thioxo-1,3-thiazolidine structures. researchgate.net
Oxazoles and Oxazolidines: These can also be synthesized from precursors derived from the parent amine. researchgate.net
Furthermore, the piperazine nitrogen can be a point of attachment for other heterocyclic moieties, such as thiazole, creating hybrid molecules with potential biological activities. mdpi.com
Table 2: Heterocycle Synthesis from a this compound Precursor
| Target Heterocycle | Key Reagent(s) for Synthesis from Hydrazide Intermediate | Reference |
|---|---|---|
| 1,3,4-Oxadiazole | Carbon disulfide (CS₂) | researchgate.net |
| 1,2,4-Triazole | Carbon disulfide (CS₂), then Hydrazine hydrate (N₂H₄·H₂O) | nih.gov |
| Thiazolidinone | Ethyl bromoacetate | researchgate.net |
Derivatives containing the (4-fluorophenyl)piperazine moiety are valuable for developing chemical probes to study biological systems. For example, analogues of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine have been synthesized as novel and potent probes for the dopamine (B1211576) transporter (DAT). nih.gov These compounds help in understanding the structure and function of such transporters, which are crucial in neuroscience.
The presence of a fluorine atom in this compound is particularly significant for its use in developing tracers for Positron Emission Tomography (PET) imaging. The stable fluorine-19 isotope can be substituted with the positron-emitting fluorine-18 (B77423) isotope. This radiolabeling allows the molecule to be tracked non-invasively in vivo, providing critical information on drug distribution and target engagement. The 4-fluorophenyl group is a common feature in many PET radiotracers due to the favorable properties of fluorine-18, including its convenient half-life and low positron energy.
Role in Polymer Chemistry and Conducting Materials Research
The aniline component of this compound allows it to be a monomer for the synthesis of functional polymers, particularly conducting polymers.
The compound can be incorporated into new polymeric structures through the polymerization of its aniline group. The chemical or electrochemical oxidative polymerization of aniline is a well-established method to produce polyaniline (PANI). researchgate.netpw.edu.pl By using this compound as a monomer or co-monomer with aniline, novel polymer architectures can be created.
In such a polymer, the bulky 4-(4-fluorophenyl)piperazino group would be a large substituent attached to the polyaniline backbone. This substitution is expected to significantly alter the polymer's properties:
Solubility: The substituent may disrupt the inter-chain packing, potentially increasing the polymer's solubility in common organic solvents, which is a major challenge for standard polyaniline. researchgate.netmsstate.edu
Mechanical Properties: The flexibility and interactions of the substituent can affect the mechanical strength and processability of the polymer.
Studies on the copolymerization of aniline with piperazine and aniline with 4-fluoroaniline (B128567) have shown the feasibility of creating such hybrid polymeric materials. researchgate.netresearchgate.net
Polyaniline is an intrinsically conducting polymer, but its conductivity is highly dependent on its oxidation state and doping level. nih.govrjpbcs.com The polymerization of this compound would result in a substituted polyaniline derivative. The electrical properties of this new material would be influenced by the electronic and steric effects of the substituent.
The 4-(4-fluorophenyl)piperazino group is electron-withdrawing, which could affect the electron density of the polymer backbone and, consequently, its oxidation potential and conductivity. Research on copolymers of aniline and 4-fluoroaniline has demonstrated the synthesis of conducting materials, suggesting that the presence of fluorine is compatible with achieving conductivity. researchgate.net Similarly, semiconducting copolymers of aniline and piperazine have been reported. researchgate.net
The conductivity of these polyaniline derivatives can be tuned by doping with protonic acids. The bulky substituent might alter the doping efficiency and the stability of the conductive emeraldine (B8112657) salt form. The resulting materials could have applications in various fields, including sensors, electrochromic devices, and as antistatic coatings. researchgate.netrjpbcs.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-Fluorophenyl)piperazine |
| 1,2,4-Triazole |
| 1,3,4-Oxadiazole |
| 1,3-Oxazole |
| 4-Hydroxyquinoline |
| 4-Oxo-1,3-oxazolidine |
| 4-Oxo-2-thioxo-1,3-thiazolidine |
| Aniline |
| Carbon disulfide |
| Ciprofloxacin |
| Ethyl bromoacetate |
| Hydrazine |
| Norfloxacin |
| Piperazine |
| Polyaniline |
| Thiazole |
Applications in Electrochemical Sensing Devices
The development of sensitive and selective electrochemical sensors is a burgeoning field of analytical chemistry. While direct applications of "this compound" in electrochemical sensing are not extensively documented in current literature, its structural motifs suggest significant potential for its use as a foundational component in the construction of advanced sensing platforms. One of the most promising avenues for its application is in the development of molecularly imprinted polymers (MIPs).
MIPs are synthetic polymers engineered to have cavities with a specific shape and functionality that are complementary to a target analyte. acs.orgnih.govnih.gov This "molecular memory" allows for the highly selective recognition and binding of the target molecule, a principle inspired by the specific interactions of antibodies and antigens in biological systems. nih.gov The process of creating a MIP involves polymerizing functional monomers and cross-linkers in the presence of a template molecule—in this hypothetical application, "this compound" or a derivative could serve as the template. After polymerization, the template is removed, leaving behind specific recognition sites. nih.govnih.gov
These MIPs can be integrated with various transducers, including electrochemical ones, to create sensors. acs.orgnih.gov The binding of the target analyte to the MIP can cause a measurable change in the electrochemical properties of the sensor, such as its capacitance, resistance, or the current response to a redox probe. nih.gov The versatility of MIPs allows for their application in diverse fields, from medical diagnostics and environmental monitoring to food safety. acs.orgnih.gov
The "this compound" molecule possesses several features that make it a suitable candidate for the development of MIP-based sensors. The aniline group can be electropolymerized to form a conductive polymer backbone, a desirable characteristic for an electrochemical sensor. Furthermore, the piperazine and fluorophenyl groups provide distinct structural and electronic features that can be exploited for selective recognition.
Table 1: Potential Roles of "this compound" in MIP-Based Electrochemical Sensors
| Component | Potential Role | Rationale |
| "this compound" | Template Molecule | The unique 3D structure and functional groups of the molecule can be used to create highly specific binding cavities in the polymer matrix. |
| Functional Monomer | The aniline moiety can be electropolymerized, and the piperazine nitrogen atoms could potentially interact with other functional monomers. | |
| Electrochemical Transducer | Electrode Surface | The MIP can be coated onto an electrode surface (e.g., glassy carbon, gold) to create the sensing interface. |
| Analyte | Target Molecule | A sensor based on a MIP templated with "this compound" would be highly selective for this compound. |
Development of Chemical Probes for Investigating Molecular Interactions
Chemical probes are small molecules designed to interact with and report on biological systems, providing valuable insights into molecular interactions and cellular processes. chemscene.com The development of fluorescent probes, in particular, has revolutionized our ability to visualize and study biological events in real-time. acs.org The scaffold of "this compound" presents a promising starting point for the design of novel chemical probes, especially fluorescent probes, due to the inherent properties of its constituent parts.
The aniline moiety is known to be sensitive to its local environment, with its fluorescence properties often changing in response to solvent polarity and hydrogen bonding interactions. acs.orgacs.org This solvatochromic behavior is a highly desirable feature in a fluorescent probe, as it can be used to report on changes in the microenvironment of a biological target. acs.org For instance, some aniline derivatives exhibit a dramatic enhancement of their fluorescence upon binding to hydrophobic pockets in proteins, making them useful for studying protein structure and function. acs.orgnih.gov
The piperazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov Its inclusion in a probe molecule can enhance water solubility and provide a site for further functionalization, allowing for the attachment of other groups to tune the probe's properties or to introduce specific binding functionalities. nih.gov Naphthalimide-piperazine derivatives, for example, have been developed as fluorescent probes for pH and heavy metal ions, where the piperazine unit plays a crucial role in the sensing mechanism. mdpi.com
The 4-fluorophenyl group can also contribute to the utility of a probe. The fluorine atom can engage in specific interactions with biological targets and has been identified as a key functional group in some anticancer agents. nih.gov Furthermore, the fluorophenyl group can influence the electronic properties of the molecule, which in turn can affect its fluorescence characteristics.
Table 2: Potential Design Strategies for Chemical Probes Based on "this compound"
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Environment-Sensitive Probe | Utilize the inherent solvatochromism of the aniline moiety. | Probing hydrophobic binding sites in proteins or lipid membranes. |
| Turn-On Fluorescent Probe for Ions | Functionalize the piperazine nitrogen with a receptor for a specific ion. | Detecting and quantifying metal ions in biological systems. |
| Targeted Fluorescent Probe | Attach a targeting ligand to the piperazine or aniline group. | Visualizing specific receptors or enzymes in cells and tissues. |
Exploration of Catalytic Applications of Derivatives
The field of catalysis is central to modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical compounds. Transition metal complexes featuring organic ligands are a cornerstone of homogeneous catalysis. The structure of "this compound" suggests that its derivatives could serve as valuable ligands in the development of novel catalysts.
The aniline and piperazine moieties both contain nitrogen atoms with lone pairs of electrons, making them excellent candidates for coordinating to transition metal centers. The formation of stable complexes with metals such as palladium, copper, rhodium, and others is a prerequisite for catalytic activity. The electronic and steric properties of the ligand can be fine-tuned by modifying the "this compound" scaffold, which in turn can influence the reactivity and selectivity of the resulting catalyst.
Arylpiperazine derivatives have been explored as ligands in various catalytic reactions. mdpi.com For instance, metal complexes of piperazine-based ligands have shown activity in cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Furthermore, the amino group of the aniline moiety could be derivatized to create Schiff base ligands, which are known to form stable and catalytically active complexes with a wide range of transition metals. portlandpress.comresearchgate.net These complexes have been investigated for their catalytic activity in oxidation reactions, among others. portlandpress.com
The potential catalytic applications of "this compound" derivatives are broad. They could be employed in reactions such as:
Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are powerful methods for forming new bonds, and catalysts based on piperazine-containing ligands could offer unique reactivity or selectivity.
Oxidation/Reduction Reactions: The redox-active nature of some transition metals, when combined with the electronic properties of the ligand, could lead to catalysts for selective oxidations or reductions.
Asymmetric Catalysis: By introducing chiral centers into the ligand structure, it may be possible to develop catalysts for enantioselective transformations, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals.
Table 3: Potential Catalytic Applications of "this compound" Derivatives
| Catalytic Reaction | Metal Center | Ligand Modification |
| Suzuki-Miyaura Coupling | Palladium(II) | Use of the parent compound or a phosphine-functionalized derivative. |
| Aniline Oxidation | Copper(II), Cobalt(II) | Formation of a Schiff base ligand with a substituted salicylaldehyde. |
| Asymmetric Hydrogenation | Rhodium(I), Ruthenium(II) | Introduction of a chiral backbone or substituent on the piperazine ring. |
Q & A
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light and moisture to prevent hydrolysis or oxidation .
- Hazard Mitigation :
Which analytical techniques are recommended for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons and piperazine/fluorophenyl coupling. Overlapping signals in aromatic regions (δ 6.5–7.5 ppm) require high-field instruments (≥500 MHz) or 2D-COSY for assignment .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ (calc. ~316.4 g/mol) and fragmentation patterns.
- Elemental Analysis : Validate purity (>98%) via C, H, N, S content .
How can crystallographic data resolve ambiguities in structural elucidation?
Advanced
Single-crystal X-ray diffraction provides definitive bond lengths/angles for the piperazine-fluorophenyl-aniline backbone. For example:
- Piperazine Ring Conformation : Chair vs. boat configuration affects ligand-receptor interactions in pharmacological studies .
- Hydrogen Bonding : Intermolecular H-bonds between amine groups and sulfonyl/fluorine atoms stabilize crystal packing .
What preclinical evidence supports its pharmacological potential?
Q. Advanced
- Anticancer Activity : Derivatives (e.g., naphtho[2,3-b]furan analogs) show cytotoxic effects in cell lines via tubulin inhibition (IC₅₀ ~0.8 µM) .
- Anti-Inflammatory Applications : Piperazine-containing analogs (e.g., MEN16132) reduce nociception in osteoarthritis models by targeting kinin B₂ receptors .
How do data gaps in toxicity profiles impact risk assessment?
Q. Advanced
- Ecotoxicity : No available data on bioaccumulation (logP ~2.5 predicted) or soil mobility, necessitating OECD 301/302 biodegradation assays .
- Chronic Exposure : Limited mammalian toxicity data require subacute rodent studies (28-day oral dosing) to establish NOAEL .
Can computational models predict its reactivity or pharmacokinetics?
Q. Advanced
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to assess nucleophilic sites (e.g., amine group) for electrophilic substitution .
- ADMET Prediction : Software (e.g., SwissADME) estimates moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 metabolism .
What factors influence its stability in long-term storage?
Q. Advanced
- Oxidative Degradation : Susceptible to air oxidation at the aniline moiety; add antioxidants (e.g., BHT) to solutions .
- Hydrolysis : Piperazine sulfonamides degrade in acidic conditions (pH <4), forming fluorophenyl byproducts .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced
- Piperazine Modifications : Replacing fluorine with chlorine enhances receptor binding (e.g., 4-chlorophenyl analogs show 2x potency in kinase assays) .
- Aniline Substitution : Electron-withdrawing groups (e.g., nitro) at the para position reduce solubility but improve target affinity .
What contradictions exist in reported synthetic methodologies?
Q. Advanced
- Reduction Efficiency : reports >90% yield for nitro reduction, while notes side reactions (e.g., over-reduction to hydroxylamines) under similar conditions. This discrepancy suggests catalyst choice (Pd/C vs. Raney Ni) is critical .
- Coupling Selectivity : Transition-metal-free methods () avoid Pd residues but require excess base, complicating purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
